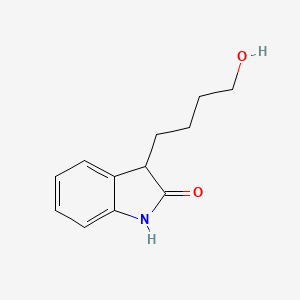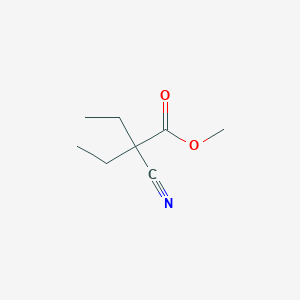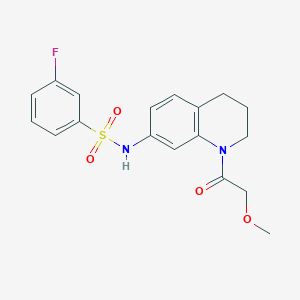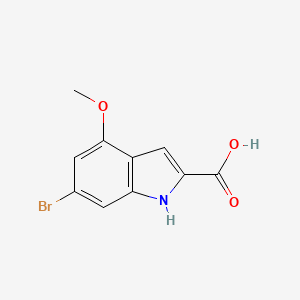
3-(4-Hydroxybutyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolin-2-one derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized from isatin and have been found in nature as components of many natural products .
Synthesis Analysis
Indolin-2-one derivatives can be synthesized using various methods. For instance, an aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. This method involves a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .
Molecular Structure Analysis
The molecular structure of indolin-2-one derivatives can be analyzed using techniques such as X-ray structural analysis . The structure of these compounds can be confirmed from spectroscopic data .
Chemical Reactions Analysis
Indolin-2-one derivatives can undergo various chemical reactions. For example, treating the synthesized 3-hydroxyindolin-2-one derivatives with an inorganic base at high temperature leads to an interesting o-arylated product of 1,3-cyclohexandione .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
- Chemical Modifications and Synthesis : 3-(4-Hydroxybutyl)indolin-2-one derivatives are utilized in various chemical syntheses. For instance, a one-pot triacetylation of indolin-3-ones led to the production of mono- and di-acetylated indoles, demonstrating the compound's role in producing acetylated indoles with potential biological applications (Jha, Chou, & Blunt, 2011). Furthermore, a highly efficient one-pot multiple acylation at chemically non-equivalent sites on indolin-2-one and related motifs is described, highlighting its versatility in synthesis (Jha & Blunt, 2009).
Biological Activities and Applications
Anticancer Potential : Novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs have been synthesized and evaluated for in vitro cytotoxicity against a panel of 57 human tumor cell lines, indicating the potential of 3-(4-Hydroxybutyl)indolin-2-one derivatives as leads for anticancer drug development (Penthala et al., 2010).
Anti-inflammatory Activity : 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for anti-inflammatory activity. Among them, 3-(3-hydroxyphenyl)-indolin-2-one showed significant anti-inflammatory activity, inhibiting nitric oxide production related to inflammation and suppressing the production of pro-inflammatory cytokines in a concentration-dependent manner (Kim et al., 2023).
Antimicrobial and Anticancer Activities : A series of C(3)-trifluoromethylated compounds derived from N-substituted isatins have been synthesized and evaluated for in vitro cytotoxic activity and antibacterial activity, showcasing the broad spectrum of biological activities of 3-(4-Hydroxybutyl)indolin-2-one derivatives (Bikshapathi et al., 2017).
α-Glucosidase Inhibitory Activity : 3,3-Di(indolyl)indolin-2-ones have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. The compounds showed moderate to potent inhibitory activity, identifying them as a new class of α-glucosidase inhibitors, which can have implications in managing diabetes (Wang et al., 2017).
Corrosion Inhibition : Bis-Schiff bases of isatin, derivatives of indolin-2-one, have been studied for their inhibition effect on mild steel corrosion, indicating the compound's utility in industrial applications (Ansari & Quraishi, 2014).
Mecanismo De Acción
The mechanism of action of indolin-2-one derivatives can vary depending on the specific compound and its biological activity. Some indolin-2-one derivatives have been found to have antioxidant activity, with the compounds with the lowest bond dissociation enthalpy, ionization potential, and proton affinity values identified as having high antioxidant activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-hydroxybutyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-8-4-3-6-10-9-5-1-2-7-11(9)13-12(10)15/h1-2,5,7,10,14H,3-4,6,8H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZKTJZUGPVNFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxybutyl)indolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)


![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410856.png)


![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)
![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)




![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)